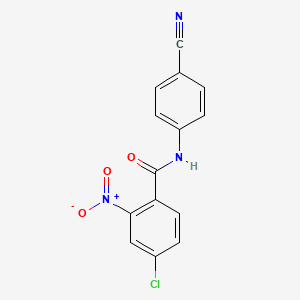![molecular formula C17H14N2O3S B5801735 4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5801735.png)
4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid is a chemical compound that belongs to the family of thiazole derivatives. It is also known as BTA-EG6 and is widely used in scientific research. This compound has gained significant attention due to its unique properties, which make it an excellent candidate for various applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of BTA-EG6 involves its ability to bind to specific target proteins and modulate their activity. This compound is known to bind to the hydrophobic pockets of proteins and stabilize their structure. This stabilization leads to the inhibition or activation of the protein's function, depending on the specific protein targeted.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and modulate the activity of ion channels. Additionally, this compound has been shown to induce protein aggregation, which can be useful in the study of protein misfolding diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BTA-EG6 is its high specificity for target proteins, which makes it an excellent tool for studying protein function. Additionally, this compound is highly soluble in aqueous solutions, which makes it easy to use in various lab experiments. However, one of the limitations of BTA-EG6 is its potential toxicity, which can hinder its use in certain applications.
Direcciones Futuras
There are several future directions for the use of BTA-EG6 in scientific research. One potential direction is the development of new drugs for the treatment of various diseases using BTA-EG6 as a lead compound. Additionally, the use of BTA-EG6 in the study of protein misfolding diseases such as Alzheimer's disease and Parkinson's disease is an area of active research. Finally, the development of new fluorescent probes using BTA-EG6 as a scaffold is another potential future direction for this compound.
Conclusion:
In conclusion, 4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid is a highly versatile compound that has found numerous applications in scientific research. Its unique properties make it an excellent tool for the study of protein function and the development of new drugs for the treatment of various diseases. With ongoing research, BTA-EG6 is expected to play an increasingly important role in scientific research in the future.
Métodos De Síntesis
The synthesis of BTA-EG6 involves several steps. Initially, 2-aminobenzothiazole is reacted with 4-bromoaniline to form 4-(2-amino-4-bromophenyl)benzothiazole. This intermediate is then reacted with ethylene glycol to form 4-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)phenylamine. Finally, the reaction of this intermediate with ethyl acetoacetate yields 4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid.
Aplicaciones Científicas De Investigación
BTA-EG6 has been extensively studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of protein-protein interactions and protein-ligand interactions. It has also been used as a tool for the study of protein folding and misfolding. Additionally, BTA-EG6 has been used in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-15(9-10-16(21)22)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)23-17/h1-8H,9-10H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPQPXOMIXEADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(1,3-Benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(benzylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5801655.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5801684.png)
![N-(4-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5801689.png)
![1-isopropyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5801696.png)



![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5801743.png)
![7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801751.png)
![N-(1-propyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5801760.png)
![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5801768.png)
